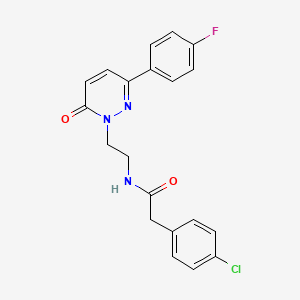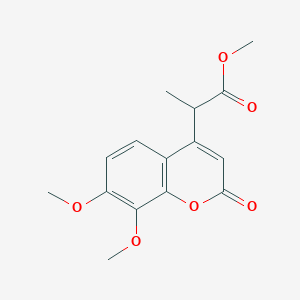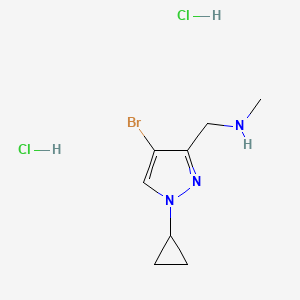
5-(1-Methylhydrazino)-4-phenyl-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methylhydrazino)-4-phenyl-1,2,3-thiadiazole is a chemical compound with the molecular formula C3H6N4S . It has a molecular weight of 130.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H6N4S/c1-7(4)3-2-5-6-8-3/h2H,4H2,1H3 . The compound’s structure can be further analyzed using this code.Applications De Recherche Scientifique
Anticonvulsant Activity
5-(1-Methylhydrazino)-4-phenyl-1,2,3-thiadiazole and related compounds have been studied for their anticonvulsant activity. A series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles, including 5-(2-Biphenylyl)-2-(1-methylhydrazino)-1,3,4-thiadiazole, showed potent anticonvulsant effects without sedation, ataxia, or lethality, comparing favorably with standard drugs like phenytoin and carbamazepine (Chapleo et al., 1986).
Antihypertensive Activity
2-Aryl-5-hydrazino-1,3,4-thiadiazoles, including variants of the this compound structure, have been synthesized and screened for antihypertensive activity. Compounds with a 2-substituted phenyl ring demonstrated high activity, with the hypotensive action attributed to a direct relaxant effect on vascular smooth muscle (Turner et al., 1988).
Antimicrobial Agents
The compound 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, structurally related to this compound, was used to synthesize formazans showing moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger (Sah et al., 2014).
Anticancer Agents
Research indicates the potential of thiadiazole derivatives, including 1,3,4-thiadiazoles, as anticancer agents. A study demonstrated the synthesis of novel thiadiazole derivatives with potent anticancer activities against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Synthesis and Biological Evaluation
Studies on the synthesis of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione, a compound structurally related to this compound, have shown promise in creating new drugs based on these compounds. These studies include optimizing synthesis methods and predicting possible biological activity (Hotsulia & Fedotov, 2019).
Safety and Hazards
The compound is associated with certain hazards. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
While specific future directions for 5-(1-Methylhydrazino)-4-phenyl-1,2,3-thiadiazole are not available, research into hydrazine derivatives continues to be a topic of interest due to their diverse pharmacological effects . Further studies could explore the potential applications of this compound in various fields.
Propriétés
IUPAC Name |
1-methyl-1-(4-phenylthiadiazol-5-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-13(10)9-8(11-12-14-9)7-5-3-2-4-6-7/h2-6H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSDTESWTKFQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=NS1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2680136.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2680140.png)

amino]-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2680144.png)


![2-({[(4-chlorophenyl)methyl]carbamoyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2680148.png)
![2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2680149.png)
![3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680150.png)




